Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl-
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Overview
Description
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl-: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- typically involves multiple steps. One common method starts with the preparation of the pyrimido-triazine core, followed by the introduction of the hydroxyethyl, methyl, and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry
In chemistry, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are exploring its potential as a therapeutic agent for various diseases.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to determine its efficacy and safety in treating various medical conditions.
Industry
In the industrial sector, Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 6-methyl-3-phenyl-: Lacks the hydroxyethyl group, leading to different chemical and biological properties.
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-3-phenyl-:
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-: Lacks the phenyl group, resulting in different interactions with molecular targets.
Uniqueness
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- is unique due to its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound with diverse applications.
Biological Activity
Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the specific compound Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 8-(2-hydroxyethyl)-6-methyl-3-phenyl- , focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₁N₅O₂
- Molecular Weight : 269.26 g/mol
- CAS Number : 25696-85-9
- Density : 1.371 g/cm³
- Boiling Point : 508.1ºC
- Flash Point : 261.1ºC
Biological Activity Overview
The biological activity of pyrimido derivatives has been extensively studied across various domains including anticancer, antimicrobial, and neuroprotective effects. Below are key findings from recent research:
Anticancer Activity
Recent studies have demonstrated that pyrimido derivatives exhibit significant anticancer properties. For instance:
- Heat Shock Factor 1 (HSF1) Activation : Compounds derived from pyrimido[5,4-e]-1,2,4-triazine were identified as small molecule amplifiers of HSF1 transcriptional activity. One lead compound showed an effective concentration (EC50) of 2.5 µM under mild heat stress conditions and provided substantial cytoprotection in models of cell toxicity induced by rotenone (EC50 = 0.23 µM) and oxygen-glucose deprivation .
Antimicrobial Activity
The antimicrobial potential of pyrimido derivatives has also been explored:
- In a comparative study involving various microorganisms, certain pyrimido compounds exhibited notable antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The disk diffusion method indicated effectiveness at varying concentrations .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of a pyrimido derivative in models of neurodegeneration. The compound demonstrated:
- Cytoprotection : It significantly reduced cell death in neuronal cell lines exposed to oxidative stress.
- Mechanism of Action : The protective effects were linked to the modulation of heat shock proteins and reduction in apoptosis markers.
Synthesis and Characterization
The synthesis of this compound involved multi-step reactions with careful characterization using techniques such as NMR and mass spectrometry to confirm structural integrity and purity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₅O₂ |
Molecular Weight | 269.26 g/mol |
Density | 1.371 g/cm³ |
Boiling Point | 508.1ºC |
Flash Point | 261.1ºC |
Properties
CAS No. |
42285-89-2 |
---|---|
Molecular Formula |
C14H13N5O3 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
8-(2-hydroxyethyl)-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H13N5O3/c1-18-13(21)10-12(19(7-8-20)14(18)22)17-16-11(15-10)9-5-3-2-4-6-9/h2-6,20H,7-8H2,1H3 |
InChI Key |
UFDJAVNADBEGME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=NC(=N2)C3=CC=CC=C3)N(C1=O)CCO |
Origin of Product |
United States |
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